molecular formula C6H14N2O B1520607 trans-4-(Dimethylamino)-3-pyrrolidinol CAS No. 960289-61-6

trans-4-(Dimethylamino)-3-pyrrolidinol

Cat. No. B1520607
M. Wt: 130.19 g/mol
InChI Key: CLMZWVXBYNBYDL-WDSKDSINSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound. It may also include its appearance (color, state of matter under standard conditions) and major uses.



Synthesis Analysis

This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yield.



Molecular Structure Analysis

This involves the analysis of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (melting point, boiling point, density, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Scientific Research Applications

  • Organometallic Complex Synthesis :

    • Trans-4-(Dimethylamino)-3-pyrrolidinol has been used in the synthesis of ruthenium−butatrienylidene intermediate complexes, which are characterized by various spectroscopic and electrochemical techniques. These complexes are significant in organometallic chemistry for their potential applications in catalysis and materials science (Winter & Hornung, 1999).
  • Surface Plasmon Resonance Spectroscopy :

    • In surface plasmon resonance spectroscopy, trans-4-(Dimethylamino)-3-pyrrolidinol is used to create adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application is crucial for the study of surface chemistry and nanotechnology (Gandubert & Lennox, 2006).
  • Catalysis in Acylation Reactions :

    • The compound acts as a recyclable catalyst for acylation of inert alcohols and phenols, significantly contributing to the field of organic synthesis and green chemistry. The mechanism of this catalysis has been explored, enhancing the understanding of reaction dynamics (Liu, Ma, Liu, & Wang, 2014).
  • Nonlinear Optical Properties in Organometallic Complexes :

    • In the study of nonlinear optical properties, trans-4-(Dimethylamino)-3-pyrrolidinol derivatives in organometallic complexes have shown significant results. These studies are important for the development of advanced materials in photonics and electronics (Coe et al., 1997).
  • Photophysical Properties in "Push-Pull" Molecules :

    • The compound exhibits unique photophysical properties in "push-pull" molecules, relevant to fields such as photochemistry and molecular electronics. This includes studies of fluorescence and charge transfer states, adding value to the development of novel optical materials (Sonu, Tiwari, Sarmah, Roy, & Saha, 2014).
  • Antioxidant Properties in Novel Pyridinols :

Safety And Hazards

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Future Directions

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For a specific compound, these details would typically be found in scientific literature, databases, and safety data sheets. If you have another compound in mind or need information on a different topic, feel free to ask!


properties

IUPAC Name

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMZWVXBYNBYDL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

CAS RN

960289-61-6
Record name rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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